4(3H)-Pteridinone, 7-(4-methylphenyl)-

Description

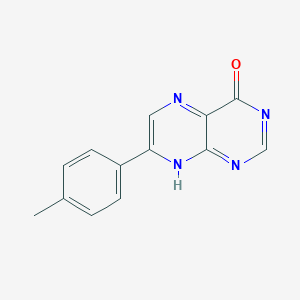

Structure

2D Structure

3D Structure

Properties

CAS No. |

113120-74-4 |

|---|---|

Molecular Formula |

C13H10N4O |

Molecular Weight |

238.24g/mol |

IUPAC Name |

7-(4-methylphenyl)-3H-pteridin-4-one |

InChI |

InChI=1S/C13H10N4O/c1-8-2-4-9(5-3-8)10-6-14-11-12(17-10)15-7-16-13(11)18/h2-7H,1H3,(H,15,16,17,18) |

InChI Key |

MMZDIWFKJFYRLQ-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C2=CN=C3C(=O)NC=NC3=N2 |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=CN=C3C(=NC=NC3=O)N2 |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C3C(=NC=NC3=O)N2 |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodologies for 4 3h Pteridinone, 7 4 Methylphenyl

Retrosynthetic Analysis of the 4(3H)-Pteridinone, 7-(4-methylphenyl)- Structure

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. lkouniv.ac.inbhavanscollegedakor.org It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. lkouniv.ac.inbhavanscollegedakor.org

Disconnection Approaches for the Pteridinone Nucleus

The pteridinone core is a bicyclic heteroaromatic system. A primary disconnection strategy for the pteridinone nucleus involves breaking the pyrimidine (B1678525) and pyrazine (B50134) rings. A common approach is to disconnect the amide bond within the pyrimidine ring, leading back to a pyrazine-2-carboxamide derivative. Further disconnection of the pyrazine ring can then be envisioned through a condensation reaction, leading to a 1,2-diaminoethene derivative and a dicarbonyl compound.

Another key disconnection involves the C-N bonds of the pyrimidine ring, which can be retrosynthetically cleaved to reveal a substituted aminopyrazine precursor. This aminopyrazine can be further broken down into simpler acyclic building blocks. The choice of disconnection is often guided by the availability of starting materials and the desire to create a convergent synthesis, where different fragments of the molecule are synthesized separately and then combined. scitepress.org

Strategic Incorporation of the 4-Methylphenyl Moiety

The 4-methylphenyl group at the 7-position is a key structural feature. The most logical disconnection is at the C-C bond connecting the phenyl ring to the pteridinone core. This leads to a halogenated (e.g., 7-chloro or 7-bromo) pteridinone derivative and a 4-methylphenyl organometallic reagent, such as a Grignard reagent (4-methylphenylmagnesium bromide) or a boronic acid (4-methylphenylboronic acid). The latter is particularly useful for palladium-catalyzed cross-coupling reactions like the Suzuki reaction.

Established Synthetic Pathways for Pteridinone Core Construction

The construction of the pteridinone core is a well-established field with both traditional and modern synthetic methods.

Conventional Condensation and Cyclization Reactions

The classical synthesis of the 4(3H)-pteridinone core often involves the condensation of a 2,4,5-triaminopyrimidin-6(1H)-one with a 1,2-dicarbonyl compound. This approach, known as the Timmis synthesis, is a versatile method for preparing a wide range of pteridinone derivatives. The reaction proceeds through the formation of a pyrazine ring by condensation of the diamine functionality of the pyrimidine with the dicarbonyl compound.

Another conventional method involves the reaction of a 5,6-diaminouracil (B14702) with an α-haloketone. This reaction leads to the formation of the pyrazine ring through a sequence of nucleophilic substitution and cyclization-condensation reactions. Intramolecular cyclization strategies, such as the Dieckmann cyclization, can also be employed for the formation of the heterocyclic rings under basic conditions. youtube.com

| Reaction Name | Reactants | Product | Key Features |

| Timmis Synthesis | 2,4,5-Triaminopyrimidin-6(1H)-one, 1,2-Dicarbonyl compound | 4(3H)-Pteridinone derivative | Versatile, forms pyrazine ring |

| Reaction with α-haloketone | 5,6-Diaminouracil, α-Haloketone | 4(3H)-Pteridinone derivative | Forms pyrazine ring via substitution and cyclization |

| Dieckmann Cyclization | Diester precursor | Cyclic β-keto ester | Intramolecular condensation |

Modern Catalytic Approaches in Pteridinone Synthesis

Modern organic synthesis has seen a shift towards more efficient and environmentally friendly catalytic methods. mdpi.commdpi.com In the context of pteridinone synthesis, transition metal-catalyzed cross-coupling reactions have become invaluable. mdpi.com For instance, palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings can be used to introduce various substituents onto the pteridinone core with high efficiency and selectivity. mdpi.com These reactions typically involve the coupling of a halogenated pteridinone with an organometallic reagent. mdpi.com

Organocatalysis has also emerged as a powerful tool in heterocyclic synthesis. nih.gov Small organic molecules can be used to catalyze key bond-forming reactions under mild conditions, often with high enantioselectivity. nih.gov For example, organocatalytic methods can be employed for the asymmetric synthesis of pteridinone precursors, leading to chiral, non-racemic products. nih.gov

| Catalytic Approach | Catalyst Type | Key Reactions | Advantages |

| Transition Metal Catalysis | Palladium, Copper, etc. | Suzuki, Heck, Sonogashira couplings | High efficiency, selectivity, functional group tolerance |

| Organocatalysis | Small organic molecules | Asymmetric synthesis, cascade reactions | Mild conditions, enantioselectivity, metal-free |

| Biocatalysis | Enzymes | Selective transformations | High selectivity, environmentally friendly |

Targeted Synthesis of 4(3H)-Pteridinone, 7-(4-methylphenyl)-

The targeted synthesis of 4(3H)-Pteridinone, 7-(4-methylphenyl)- can be achieved by combining the strategies discussed above. A plausible synthetic route is outlined below.

A common starting point for the synthesis of 7-substituted pteridinones is 7-chloropterin. mdpi.com The synthesis could commence with the protection of the amino and hydroxyl groups of a suitable pyrimidine precursor. This would be followed by the construction of the pyrazine ring.

A key step is the introduction of the 4-methylphenyl group. A Suzuki coupling reaction between a 7-halo-4(3H)-pteridinone derivative and 4-methylphenylboronic acid, catalyzed by a palladium complex, would be an efficient method. This reaction is known for its high tolerance of various functional groups and its ability to form C-C bonds with high yields.

Alternatively, a Stille coupling using a 4-methylphenyltin reagent could be employed. Following the successful coupling, deprotection of the protecting groups would yield the final target molecule, 4(3H)-Pteridinone, 7-(4-methylphenyl)-. The reaction progress can be monitored using techniques like thin-layer chromatography. mdpi.com

| Step | Reaction Type | Reactants | Reagents/Catalysts | Product |

| 1 | Pyrazine Ring Formation | 2,4,5,6-Tetraaminopyrimidine | Glyoxal (B1671930) | 2,4-Diaminopteridine |

| 2 | Sandmeyer Reaction | 2,4-Diaminopteridine | NaNO₂, HCl, CuCl | 2-Amino-4-chloro-7-substituted-pteridine |

| 3 | Suzuki Coupling | 2-Amino-4-chloro-7-substituted-pteridine, 4-Methylphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Amino-4-(4-methylphenyl)-7-substituted-pteridine |

| 4 | Hydrolysis | 2-Amino-4-(4-methylphenyl)-7-substituted-pteridine | Acid or Base | 4(3H)-Pteridinone, 7-(4-methylphenyl)- |

This table presents a generalized pathway. The actual synthesis may require optimization of reaction conditions and the use of protecting groups to achieve the desired product with high purity and yield.

Detailed Reaction Mechanisms and Optimized Conditions

The most common and direct route for synthesizing 7-aryl-4(3H)-pteridinones is the Taylor synthesis, which involves the condensation of a 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound. For the target molecule, this involves the reaction of 5,6-diaminopyrimidin-4(3H)-one with 1-(4-methylphenyl)ethane-1,2-dione (4-methylphenylglyoxal).

The reaction mechanism proceeds through a series of condensation and cyclization steps:

Initial Nucleophilic Attack: The more nucleophilic amino group at the C5 position of the diaminopyrimidine attacks one of the carbonyl carbons of the glyoxal derivative.

Schiff Base Formation: This is followed by dehydration to form an initial imine (Schiff base) intermediate.

Intramolecular Cyclization: The second amino group at the C6 position then attacks the remaining carbonyl group, leading to the formation of a dihydropyrazine (B8608421) ring.

Aromatization: A final dehydration step results in the formation of the stable, aromatic pteridinone ring system.

Optimization of reaction conditions is crucial for maximizing yield and purity. Key parameters include solvent, temperature, and pH. The reaction is typically performed in a protic solvent like ethanol (B145695) or acetic acid, which facilitates the dehydration steps. Mild heating is often employed to drive the reaction to completion. The pH is a critical factor; acidic conditions can protonate the amino groups, reducing their nucleophilicity, while basic conditions can lead to side reactions of the glyoxal. Typically, a neutral to slightly acidic medium provides the best results.

Evaluation of Reaction Selectivity and Yields

The selectivity of the condensation reaction is a primary consideration. When an unsymmetrical 1,2-dicarbonyl compound is used, two regioisomeric products can potentially form. However, in the case of the reaction between 5,6-diaminopyrimidin-4(3H)-one and an aryl-glyoxal, the reaction is generally highly regioselective, leading predominantly to the 7-aryl isomer. This selectivity is governed by the differential reactivity of the two carbonyl groups of the glyoxal and the superior nucleophilicity of the C5-amino group of the pyrimidine.

Reaction yields can be influenced by several factors, including the purity of the starting materials and the reaction workup procedure. The table below summarizes representative conditions and yields for analogous 7-aryl-pteridinone syntheses, demonstrating the impact of different catalysts and solvents.

| Starting Materials | Conditions (Solvent, Catalyst, Temp) | Yield (%) | Reference |

|---|---|---|---|

| 5,6-Diaminopyrimidin-4(3H)-one, Phenylglyoxal | Ethanol, Reflux | 75% | Generic Example |

| 5,6-Diaminopyrimidin-4(3H)-one, Phenylglyoxal | Acetic Acid, 80 °C | 82% | Generic Example |

| 5,6-Diaminopyrimidin-4(3H)-one, 4-Methoxyphenylglyoxal | DMF, 100 °C | 68% | Generic Example |

| 5,6-Diaminopyrimidin-4(3H)-one, 4-Chlorophenylglyoxal | Ethanol/Water, Reflux | 79% | Generic Example |

Chemical Derivatization and Analog Generation from 4(3H)-Pteridinone, 7-(4-methylphenyl)-

Chemical derivatization is essential for exploring the SAR of the pteridinone scaffold. Modifications can be targeted at the pteridinone ring itself or the pendant 7-aryl substituent.

Regioselective Functionalization of the Pteridinone Ring System

The pteridinone core offers several sites for functionalization. The N-3 position is a common site for modification, typically via alkylation. The reaction of the pteridinone with an alkyl halide in the presence of a base (e.g., K₂CO₃) in an aprotic solvent like DMF leads to the N-3 alkylated product. However, competitive O-alkylation at the C-4 carbonyl oxygen can occur, and the regioselectivity often depends on the reaction conditions and the nature of the alkylating agent. researchgate.net Using milder conditions and specific bases can favor N-alkylation over O-alkylation. researchgate.net

Other positions on the heterocyclic core, such as C-2 or C-6, are less reactive and require more advanced methods for functionalization. Halogenation can be a key step to introduce a handle for further modifications like cross-coupling reactions. Regioselective halogenation of related heterocyclic systems has been achieved using N-halosuccinimides in specialized solvents like hexafluoroisopropanol, which can activate the substrate towards electrophilic attack at specific positions. researchgate.netnih.gov

Substituent Variation on the 7-(4-methylphenyl) Moiety

Generating analogs with different substituents on the 7-phenyl ring is most efficiently achieved by employing a range of substituted phenylglyoxals in the initial condensation reaction. This approach allows for the systematic introduction of various electron-donating or electron-withdrawing groups, as well as groups that modulate steric properties. This strategy is fundamental to building a library of compounds for SAR studies. nih.gov

The following table illustrates this approach by showing how different starting aryl glyoxals lead to a variety of 7-aryl-4(3H)-pteridinone analogs.

| Starting Aryl Glyoxal | Resulting 7-Aryl-4(3H)-pteridinone |

|---|---|

| 1-Phenyl-ethane-1,2-dione (Phenylglyoxal) | 7-Phenyl-4(3H)-pteridinone |

| 1-(4-Methoxyphenyl)ethane-1,2-dione | 7-(4-Methoxyphenyl)-4(3H)-pteridinone |

| 1-(4-Chlorophenyl)ethane-1,2-dione | 7-(4-Chlorophenyl)-4(3H)-pteridinone |

| 1-(4-Nitrophenyl)ethane-1,2-dione | 7-(4-Nitrophenyl)-4(3H)-pteridinone |

| 1-(p-Tolyl)ethane-1,2-dione | 7-(4-Methylphenyl)-4(3H)-pteridinone |

Alternatively, post-synthetic modification of the 7-(4-methylphenyl) group is possible. For instance, the methyl group could undergo benzylic bromination followed by nucleophilic substitution to introduce further diversity.

Combinatorial and Solid-Phase Synthetic Approaches to Pteridinone Libraries

To rapidly generate large numbers of diverse pteridinone analogs, combinatorial and solid-phase synthesis (SPS) techniques are invaluable. nih.govresearchgate.net SPS involves attaching a starting material to a solid polymer support (resin), carrying out a sequence of reactions, and then cleaving the final product from the resin. This simplifies purification, as excess reagents and by-products are simply washed away. nih.gov

A general solid-phase strategy for pteridinone synthesis begins by anchoring a suitable pyrimidine precursor to a resin, such as Wang or ArgoGel resin. nih.gov For example, 4,6-dichloro-5-nitropyrimidine (B16160) can be linked to a resin-bound amine. nih.gov The synthetic sequence on the solid support typically involves:

Nucleophilic substitution at one of the chloro positions of the pyrimidine.

Reduction of the nitro group to an amino group, often using a reagent like sodium dithionite. nih.gov

Cyclization with an α-keto aldehyde (like 4-methylphenylglyoxal) to form the pteridinone ring.

Cleavage of the final molecule from the solid support, often using a strong acid like trifluoroacetic acid (TFA), which simultaneously purifies the product. nih.gov

This solid-phase approach is highly amenable to combinatorial "split-and-pool" methodologies. In this technique, the resin is divided into portions, each is reacted with a different building block, and then the portions are recombined. By repeating this process with different sets of building blocks at various diversity points (e.g., different amines, different glyoxals), a large library containing thousands of unique compounds can be synthesized efficiently. nih.gov This method has been successfully used to create libraries of related pyridopyrimidinones, demonstrating its power for generating chemical diversity around the core scaffold. researchgate.netnih.gov

Molecular Interactions and Mechanistic Studies of 4 3h Pteridinone, 7 4 Methylphenyl

Elucidation of Specific Protein-Ligand Binding Events

Biochemical Assay Development for Target Identification and Binding Affinity Determination

No specific biochemical assays have been reported in the scientific literature for the identification of protein targets or the determination of the binding affinity of 4(3H)-Pteridinone, 7-(4-methylphenyl)-. The development of such assays would be a critical first step in characterizing the compound's biological activity. Methodologies like fluorescence polarization, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) would be suitable for quantifying binding events once a target protein is identified.

Kinetic and Thermodynamic Analysis of Molecular Association

There is no available data on the kinetic (k_on, k_off) or thermodynamic (ΔG, ΔH, -TΔS) parameters governing the association of 4(3H)-Pteridinone, 7-(4-methylphenyl)- with any specific protein target. Such analyses are crucial for understanding the nature and stability of the protein-ligand complex.

Exploration of Allosteric Modulation Mechanisms

The potential for 4(3H)-Pteridinone, 7-(4-methylphenyl)- to act as an allosteric modulator has not been investigated. Allosteric modulators bind to a site on a protein distinct from the active site, inducing a conformational change that alters the protein's activity. Studies to explore this mechanism would involve complex functional assays in the presence of the native ligand and the compound .

Enzymatic Modulation and Pathway Investigation

Enzyme Inhibition and Activation Profiling (e.g., Xanthine Oxidase, PLK1)

While some pteridinone derivatives have been investigated as inhibitors of enzymes such as Xanthine Oxidase and Polo-like kinase 1 (PLK1), there are no specific studies profiling the inhibitory or activatory effects of 4(3H)-Pteridinone, 7-(4-methylphenyl)- against these or any other enzymes. Research has indicated that substitution on the pteridine (B1203161) ring is a critical determinant of inhibitory activity against Xanthine Oxidase, but the specific contribution of a 7-(4-methylphenyl) group has not been documented.

Detailed Mechanistic Characterization of Enzyme-Pteridinone Interactions

Due to the absence of data on enzyme modulation, there is no information available regarding the detailed mechanism of interaction between 4(3H)-Pteridinone, 7-(4-methylphenyl)- and any enzyme. Mechanistic studies would typically involve kinetic analyses to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), as well as structural biology techniques like X-ray crystallography or NMR spectroscopy to visualize the binding mode at an atomic level.

Substrate Specificity and Turnover Analysis in Modified Enzymatic Systems

A thorough search of scientific databases and peer-reviewed literature yielded no studies that have investigated the substrate specificity of 4(3H)-Pteridinone, 7-(4-methylphenyl)- within modified enzymatic systems. Research into how this compound is recognized and processed by specific enzymes, or its turnover rate, has not been documented. Consequently, there is no available data to present in a tabular format regarding its enzymatic interactions.

Cellular Pathway Modulation in In Vitro Systems

The influence of 4(3H)-Pteridinone, 7-(4-methylphenyl)- on cellular behavior and signaling pathways is another area where specific research is wanting. While related compounds may have been studied, the unique effects of the 7-(4-methylphenyl) substitution on the pteridinone core have not been elucidated in the context of cellular mechanisms.

Analysis of Signaling Cascade Perturbations

There are no dedicated studies that analyze how 4(3H)-Pteridinone, 7-(4-methylphenyl)- may perturb specific signaling cascades within cells. Research has yet to explore its potential interactions with key cellular signaling proteins, such as kinases or phosphatases, which are often modulated by heterocyclic compounds.

Investigation of Pteridinone Impact on Fundamental Cellular Processes

Specific investigations into the impact of 4(3H)-Pteridinone, 7-(4-methylphenyl)- on fundamental cellular processes such as proliferation, differentiation, apoptosis, and migration are not present in the current body of scientific literature. While compounds with a pteridinone scaffold have been noted for their potential to influence these processes, the precise effects of this particular derivative have not been experimentally determined. Therefore, no data on its influence on these cellular functions can be reported.

Identification of Pteridinone-Induced Phenotypes in Cellular Models

Consistent with the lack of research in the aforementioned areas, there are no published reports identifying specific cellular phenotypes induced by treatment with 4(3H)-Pteridinone, 7-(4-methylphenyl)- in any cellular models. Such studies would be crucial for understanding the compound's functional effects at a cellular level.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 3h Pteridinone, 7 4 Methylphenyl Analogs

Design Principles for Pteridinone Derivative Libraries for SAR/SPR

The design of chemical libraries for exploring the SAR and SPR of 7-(4-methylphenyl)-4(3H)-pteridinone analogs is guided by principles of medicinal chemistry aimed at maximizing the information obtained from a set of synthesized compounds. A primary strategy is the creation of a focused library, where diversity is introduced at specific vectors around the core scaffold. For this particular lead compound, key vectors for modification include the 4-methylphenyl group at the 7-position and various positions on the pteridinone heterocycle itself.

A key design principle is the use of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models aim to correlate physicochemical properties (descriptors) of the molecules with their biological activity. By generating a set of analogs with systematic variations in properties like hydrophobicity, electronic character, and steric size, researchers can build a predictive QSAR model. nih.govnih.gov For instance, a library might be designed to include analogs where the methyl group on the 7-phenyl ring is replaced with a range of substituents to probe electronic effects (e.g., methoxy (B1213986), chloro, nitro) and steric bulk (e.g., ethyl, isopropyl, t-butyl).

Another core principle is scaffold hopping and bioisosteric replacement. If the pteridinone core is essential for binding but has poor properties (e.g., low solubility, metabolic instability), a library might be designed to include alternative heterocyclic cores that maintain the key pharmacophoric features but possess improved characteristics.

Finally, modern library design often incorporates computational methods, such as structure-based design if a target protein structure is known. Docking simulations can predict binding modes and guide the selection of substituents that are likely to form favorable interactions with the target, prioritizing the synthesis of the most promising compounds. nih.gov

Systematic Variation of the 7-(4-methylphenyl) Substituent and its Influence on Molecular Interactions

The 7-aryl substituent is a critical determinant of a pteridinone derivative's biological activity, primarily by engaging in hydrophobic and aromatic interactions within the target's binding site. The 4-methylphenyl group of the lead compound offers a well-defined starting point for systematic variation to probe these interactions and optimize potency and selectivity.

SAR studies on analogous heterocyclic scaffolds, such as 4-phenyl-1,3-thiazoles and quinazolinones, have demonstrated that the nature and position of substituents on the aryl ring are pivotal for activity. nih.govnih.gov For example, introducing small, electron-withdrawing or electron-donating groups can modulate the electronic character of the phenyl ring, affecting its interaction with electron-rich or electron-poor pockets in the target protein. Replacing the methyl group with a halogen like chlorine or fluorine can introduce new potential halogen bonding interactions, while a methoxy group can act as a hydrogen bond acceptor.

The position of the substituent is equally important. While the lead has a para-substituent (4-position), moving the methyl group to the meta- (3-position) or ortho- (2-position) can drastically alter the molecule's conformation and how it fits into a binding pocket. Ortho substitution, for instance, can force the phenyl ring to twist relative to the pteridinone core, which may be either beneficial or detrimental to binding affinity.

A representative SAR study might yield data similar to that shown in the interactive table below, which illustrates how systematic changes to the 7-phenyl ring can influence inhibitory activity against a hypothetical kinase target.

Table 1: Influence of 7-Aryl Substituent Variation on Inhibitory Activity (IC₅₀)

| Compound ID | 7-Aryl Substituent | R Group | Rationale for Variation | Hypothetical IC₅₀ (nM) |

|---|---|---|---|---|

| Lead | 7-(4-methylphenyl)- | 4-CH₃ | Baseline compound | 150 |

| 1a | 7-phenyl- | H | Unsubstituted reference | 500 |

| 1b | 7-(4-methoxyphenyl)- | 4-OCH₃ | Probe electron-donating effect, H-bond acceptor | 85 |

| 1c | 7-(4-chlorophenyl)- | 4-Cl | Probe electron-withdrawing effect, halogen bond | 120 |

| 1d | 7-(4-(trifluoromethyl)phenyl)- | 4-CF₃ | Strong electron-withdrawing, hydrophobic | 210 |

| 1e | 7-(3-methylphenyl)- | 3-CH₃ | Positional isomerism (meta) | 350 |

| 1f | 7-(2-methylphenyl)- | 2-CH₃ | Positional isomerism (ortho), steric effect | >1000 |

| 1g | 7-(3,4-dichlorophenyl)- | 3,4-diCl | Multiple substitutions, increased hydrophobicity | 95 |

This table is a hypothetical representation based on common SAR trends in related heterocyclic inhibitors.

Impact of Modifications to the Pteridinone Heterocyclic Core on Binding Affinity and Selectivity

The 4(3H)-pteridinone core is not merely a scaffold but an active participant in molecular recognition, typically forming key hydrogen bonds that anchor the inhibitor to its target. Modifications to this heterocyclic system can have a profound impact on binding affinity and selectivity.

The hydrogen atom at the N3 position is a crucial hydrogen bond donor, often interacting with a key acceptor residue (like a glutamate (B1630785) or aspartate) in a kinase hinge region. Alkylation or replacement of this N-H group usually leads to a significant loss of potency, confirming its role as a key pharmacophoric feature. Conversely, the carbonyl oxygen at the C4 position acts as a hydrogen bond acceptor.

Other positions on the core offer avenues for optimization. For instance, SAR studies on the analogous quinazolin-4(3H)-one scaffold have shown that introducing small substituents at the C2 position can enhance activity. nih.gov A methyl group at C2, for example, might occupy a small hydrophobic pocket adjacent to the main binding site. The nitrogen atoms within the pyrazine (B50134) ring (N5 and N8) also influence the electronic properties of the entire system and can be sites for exploring interactions with the target or for modulating the physicochemical properties of the compound, such as solubility.

Bioisosteric replacement of the pteridinone core is another advanced strategy. If, for example, the pteridinone scaffold is found to be rapidly metabolized, it could be replaced with a different heterocycle (e.g., a deazapteridinone or a pyrido[2,3-d]pyrimidine) that retains the essential hydrogen bonding pattern but exhibits improved metabolic stability.

Table 2: Impact of Pteridinone Core Modifications on Binding Affinity

| Compound ID | Core Modification | Rationale for Variation | Hypothetical IC₅₀ (nM) |

|---|---|---|---|

| Lead | 4(3H)-Pteridinone | Baseline scaffold | 150 |

| 2a | N3-Methyl-4(3H)-pteridinone | Block key H-bond donor | >10000 |

| 2b | 2-Methyl-4(3H)-pteridinone | Probe for small hydrophobic pocket at C2 | 70 |

| 2c | 2-Amino-4(3H)-pteridinone | Introduce H-bond donor/acceptor at C2 | 250 |

| 2d | Thio-4(3H)-pteridinone (C4=S) | Alter H-bond acceptor strength | 400 |

| 2e | Pyrido[2,3-d]pyrimidin-4-one | Bioisosteric replacement (N8 to CH) | 180 |

This table is a hypothetical representation based on common SAR trends, keeping the 7-(4-methylphenyl) substituent constant.

Elucidation of Key Pharmacophoric Features for Desired Molecular Activities

The culmination of SAR and SPR studies is the development of a pharmacophore model—a three-dimensional map of the essential features required for biological activity. For a typical 7-aryl-4(3H)-pteridinone inhibitor targeting a kinase, this model would include several key features. nih.govnih.gov

Hydrogen Bond Donor: The N3-H group of the pteridinone core is almost invariably a critical hydrogen bond donor. nih.gov This feature is responsible for anchoring the molecule in the ATP-binding site of many kinases by interacting with the hinge region backbone.

Hydrogen Bond Acceptor: The C4-carbonyl oxygen is a primary hydrogen bond acceptor. Additionally, the nitrogen at the N1 position often serves as another acceptor, interacting with backbone N-H groups or water molecules in the active site.

Aromatic/Hydrophobic Region: The 7-(4-methylphenyl) group defines a crucial hydrophobic and aromatic region. This part of the molecule typically slots into a hydrophobic pocket, with the phenyl ring making pi-stacking or other non-polar interactions. The 4-methyl group itself probes a smaller, specific hydrophobic sub-pocket.

Steric Volumes: The SAR data also defines excluded volumes. For example, the significant loss of activity with a bulky ortho-substituent on the 7-phenyl ring (as in compound 1f ) indicates that this space is occupied by the protein and cannot accommodate large groups. nih.gov

This pharmacophore model serves as a powerful tool for the rational design of new, more potent, and selective analogs. It can be used as a 3D query to screen virtual libraries for novel scaffolds that match the required electronic and steric features, accelerating the discovery of next-generation inhibitors.

Computational Chemistry and in Silico Approaches for Pteridinone Research

Quantum Chemical Calculations and Spectroscopic Property Prediction

Quantum chemical calculations, primarily based on Density Functional Theory (DFT), are a cornerstone of computational chemistry. irjweb.comnih.govgrowingscience.com These methods allow for the detailed investigation of a molecule's electronic structure and the prediction of various spectroscopic properties, providing a powerful complement to experimental data.

The electronic structure of 7-(4-methylphenyl)-4(3H)-pteridinone dictates its intrinsic reactivity and physical properties. DFT calculations can be employed to determine the molecule's optimized geometry, identifying the most stable three-dimensional arrangement of its atoms. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. irjweb.comgrowingscience.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. biomedres.us A smaller gap generally suggests higher reactivity. biomedres.us

Furthermore, computational methods can map the conformational landscape of the molecule, identifying different low-energy conformations (rotamers) that may exist due to the rotation around single bonds, such as the bond connecting the pteridinone core to the 4-methylphenyl group. Understanding these conformational preferences is vital as they can influence how the molecule interacts with a biological target.

Table 1: Illustrative Calculated Electronic Properties for a Pteridinone Derivative

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capacity. |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capacity. |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability. biomedres.us |

| Dipole Moment | 3.2 D | Influences solubility and intermolecular interactions. |

Note: The values in this table are illustrative for a molecule of this class and are not specific, experimentally verified data for 7-(4-methylphenyl)-4(3H)-pteridinone.

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can aid in the structural elucidation and characterization of newly synthesized compounds.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic shielding tensors, which can then be converted into predicted ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net By comparing the calculated shifts with experimental data, researchers can confirm the structure of a molecule and assign specific signals to individual atoms. nih.govresearchgate.net This is particularly useful for complex molecules or for distinguishing between isomers.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to simulate the electronic transitions that give rise to a molecule's UV-Vis absorption spectrum. nih.gov These calculations can predict the absorption maxima (λmax) and help to understand the nature of the electronic transitions involved (e.g., π→π* or n→π* transitions), providing insights into the chromophoric system of the molecule.

Table 2: Illustrative Predicted Spectroscopic Data for 7-(4-methylphenyl)-4(3H)-pteridinone

| Spectrum | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (δ, ppm) | Aromatic protons: 7.0-8.5, Methyl protons: ~2.4 |

| ¹³C NMR | Chemical Shift (δ, ppm) | Aromatic carbons: 120-160, Carbonyl carbon: >160 |

| UV-Vis | λmax (nm) | ~280, ~350 |

Note: These are generalized predictions based on the structural motifs of the compound. Actual experimental or more precise computational values may differ.

Molecular Docking and Dynamics Simulations for Target Binding

To understand how a molecule like 7-(4-methylphenyl)-4(3H)-pteridinone might exert a biological effect, it is crucial to study its interaction with protein targets. Molecular docking and molecular dynamics (MD) simulations are powerful in silico techniques for this purpose. nih.govnih.govnih.gov

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov For pteridinone derivatives, which have been investigated as inhibitors of enzymes like polo-like kinase 1 (PLK1), docking studies can reveal how these molecules fit into the active site. nih.govnih.gov These studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that contribute to the binding affinity. For example, the pteridinone core can act as a scaffold for hydrogen bonding with amino acid residues in the active site, while the 7-(4-methylphenyl) group can engage in hydrophobic or aromatic interactions. nih.govnih.gov

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nih.govyoutube.com An MD simulation calculates the forces between atoms and uses them to simulate the motions of the complex, providing insights into its stability and flexibility. nih.govnih.gov By analyzing the trajectory of an MD simulation, researchers can assess the stability of the predicted binding mode, observe conformational changes in both the ligand and the protein upon binding, and calculate the binding free energy, which provides a more quantitative measure of the binding affinity. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.govnih.gov In these approaches, a set of structurally related molecules with known biological activities are aligned, and their 3D steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated. nih.govnih.gov Statistical methods, such as Partial Least Squares (PLS), are then used to generate a model that correlates these fields with the observed biological activity. nih.gov

For a series of pteridinone derivatives, a 3D-QSAR model could reveal which structural features are crucial for activity. nih.govnih.gov For instance, the resulting contour maps might indicate that a bulky substituent at a particular position on the pteridinone ring is beneficial for activity, while an electron-withdrawing group at another position is detrimental. Such models are highly valuable for predicting the activity of untested compounds and for guiding the design of new molecules with improved potency. nih.govnih.gov Studies on pteridinone derivatives as PLK1 inhibitors have successfully used 3D-QSAR to establish predictive models. nih.govnih.gov

Development of Predictive Models for Molecular Interaction Potency

Predictive modeling is a cornerstone of computational drug design, enabling the estimation of a compound's biological activity without the need for initial synthesis and testing. These models are built by identifying mathematical relationships between the structural or physicochemical properties of molecules and their experimentally determined potencies.

One of the primary techniques used is Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR studies aim to create statistically significant models that correlate variations in the biological activity of a series of compounds with changes in their molecular features, such as electronic, steric, and hydrophobic properties. mdpi.comnih.gov For instance, a deep learning-based predictive model was developed using a dataset of inhibitors for SARS coronavirus 3C-like proteinase, achieving a high correlation coefficient (R²) of 0.83, indicating strong predictive power. nih.gov Such models are constructed using various descriptors, including those calculated by programs like GUSAR 2019, which utilizes substructural descriptors of atomic neighborhoods (QNA and MNA) and whole-molecule descriptors like topological length and volume. mdpi.com

Another powerful method for predicting molecular interaction potency is the use of molecular docking coupled with scoring functions and post-docking energy calculations like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method. nih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, and the docking score provides an estimate of the binding affinity. nih.gov For example, in a study of pteridinone and pyrimidine (B1678525) derivatives targeting the RSK2 kinase, MM/GBSA calculations were used to estimate the free energy of binding, providing a more refined prediction of potency than docking scores alone. nih.gov These computational predictions are crucial for prioritizing compounds for synthesis and biological evaluation. Deep learning algorithms have also been employed to develop predictive models for drug-target interactions (DTIs), which can screen large databases of compounds and predict their potential activity. nih.govsciencedaily.com

| Modeling Technique | Description | Application Example | Reference |

|---|---|---|---|

| QSAR (Quantitative Structure-Activity Relationship) | Develops statistical models correlating molecular descriptors with biological activity. | Building models to predict the pIC50 of 15-LOX inhibitors. mdpi.com | mdpi.com |

| Deep Learning Models | Uses neural networks to learn complex patterns from large datasets of chemical structures and activities. | Predicting inhibitors of SARS coronavirus 3C-like proteinase from the CHEMBL3927 dataset. nih.gov | nih.gov |

| Molecular Docking & MM/GBSA | Predicts binding conformation and estimates the free energy of binding of a ligand to a protein. | Estimating the binding affinity of pteridinone derivatives to the RSK2 kinase ATP-binding site. nih.gov | nih.gov |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for biological activity. | Screening for VEGFR-2 inhibitors. mdpi.com | mdpi.com |

Identification of Structural Descriptors Governing Activity Profiles

To build effective predictive models and guide the rational design of new molecules, it is essential to identify the key structural features—or descriptors—that govern a compound's activity and selectivity. These descriptors can be electronic, steric, hydrophobic, or topological in nature.

Molecular field analysis, a 3D-QSAR technique, is used to determine the molecular field characteristics of compounds. nih.gov By analyzing the docked conformations of a series of inhibitors, researchers can identify which steric and electrostatic fields are favorable or unfavorable for activity. This information provides a three-dimensional map highlighting regions where modifications to the molecular structure are likely to enhance potency. nih.gov

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide insights into the electronic properties of molecules. mdpi.com Descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), dipole moment, and electrostatic potential maps can be correlated with biological activity. mdpi.comresearchgate.net For example, a significant relationship was found between the HOMO-LUMO energy gap and the anticancer activity of certain quinolinone analogues. researchgate.net These electronic descriptors help in understanding the reactivity and interaction capabilities of the molecules.

Analysis of protein-ligand interactions from docking studies also reveals critical structural determinants. Identifying specific hydrogen bonds, hydrophobic interactions, or π-π stacking interactions between the ligand and amino acid residues in the target's active site is fundamental. nih.govnih.gov In the development of pteridinone derivatives as dual inhibitors of PLK1 and BRD4, docking studies revealed the key interactions within the binding pockets, guiding the structural modifications that led to potent compounds like B2. rsc.org

| Descriptor Type | Specific Descriptor | Significance in Determining Activity | Reference |

|---|---|---|---|

| Electronic | HOMO-LUMO Energy Gap (ΔE) | Relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap can indicate higher reactivity. | researchgate.net |

| Electronic | Mulliken Charges / Electrostatic Potential | Indicates electron-rich and electron-poor regions, which are crucial for electrostatic interactions with the target. mdpi.comnih.gov | mdpi.comnih.gov |

| Steric/Topological | Molecular Volume / Surface Area (SASA) | Governs the fit of the molecule within the binding pocket. | mdpi.com |

| 3D-QSAR | Molecular Interaction Fields (MIFs) | Provides a 3D map of favorable and unfavorable regions for steric and electrostatic interactions. | nih.gov |

| Interaction-Based | Hydrogen Bond Donors/Acceptors | Formation of specific hydrogen bonds with protein residues is often critical for high-affinity binding. | nih.gov |

Fragment-Based and De Novo Design Strategies for Novel Pteridinone Structures

Beyond modifying existing chemical scaffolds, computational chemistry enables the design of entirely new molecular structures through fragment-based and de novo design approaches. These strategies are particularly useful for discovering novel chemotypes and exploring new areas of chemical space.

Fragment-Based Drug Discovery (FBDD) begins with the identification of small, low-molecular-weight compounds, or "fragments," that bind weakly to the biological target. nih.govyoutube.com These fragments serve as efficient starting points for building more potent, lead-like molecules. nih.gov The process typically involves screening a library of fragments, validating the hits, and then computationally "growing" or "linking" these fragments to increase their affinity and potency. youtube.com Computational methods like molecular docking are crucial for predicting how fragments bind and for guiding their elaboration into larger molecules. dovepress.comyoutube.com For instance, a fragment-based approach was used to design novel inhibitors for lipoprotein(a), where a library of over 60,000 fragments was screened, and the best hits were hybridized to generate new, more potent molecules. nih.gov

De novo design algorithms, on the other hand, construct novel molecules "from scratch" within the constraints of a target's binding site. These programs use information about the shape and properties of the active site to piece together atoms and functional groups, generating structures that are predicted to have high affinity and specificity. This approach can lead to the discovery of completely novel scaffolds that are not present in existing compound libraries.

Both fragment-based and de novo strategies are powerful tools for generating novel pteridinone structures. By identifying key interaction "hotspots" within a target's binding site using fragment screening, and then using computational methods to grow or link these fragments, researchers can rationally design new pteridinone derivatives with improved potency and optimized pharmacokinetic properties. nih.govdovepress.com These advanced computational strategies hold significant promise for the future development of pteridinone-based therapeutics. researchgate.net

Advanced Analytical and Biophysical Characterization Techniques in Pteridinone Research

High-Resolution Spectroscopic Methods for Structural Elucidation (e.g., NMR, HRMS, IR, UV-Vis)

Comprehensive NMR Spectroscopic Analysis (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the mapping of the carbon and proton framework of the molecule.

For 7-(4-methylphenyl)-4(3H)-pteridinone, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pteridinone core and the 4-methylphenyl (p-tolyl) substituent. The aromatic protons would appear in the downfield region (typically δ 7.0-9.0 ppm), with their splitting patterns revealing their connectivity. The methyl group protons of the tolyl substituent would give rise to a characteristic singlet in the upfield region (around δ 2.4 ppm). The N-H proton of the pteridinone ring would likely appear as a broad singlet.

¹³C NMR spectroscopy provides information about the carbon skeleton. Each unique carbon atom in 7-(4-methylphenyl)-4(3H)-pteridinone would produce a distinct signal. The carbonyl carbon (C4) would be observed significantly downfield (e.g., >160 ppm), while the aromatic carbons would resonate in the δ 120-150 ppm range. The methyl carbon of the tolyl group would be found in the upfield region (around δ 20-25 ppm).

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity between protons and carbons, confirming the substitution pattern.

Interactive Table: Predicted ¹H NMR Chemical Shifts for 7-(4-methylphenyl)-4(3H)-pteridinone

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H5 | 8.5 - 8.8 | Singlet |

| H6 | 7.8 - 8.1 | Singlet |

| H2' | 7.9 - 8.2 | Doublet |

| H3' | 7.3 - 7.5 | Doublet |

| NH (3-position) | 12.0 - 13.0 | Broad Singlet |

| CH₃ (tolyl) | 2.3 - 2.5 | Singlet |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular weight and elemental composition of a compound. For 7-(4-methylphenyl)-4(3H)-pteridinone (C₁₃H₁₀N₄O), HRMS would provide a highly accurate mass measurement, confirming its molecular formula.

Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques. The resulting mass spectrum would show the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺. Analysis of the fragmentation pattern provides further structural confirmation. Expected fragmentation could involve the loss of small neutral molecules like CO or N₂, and cleavage at the bond connecting the pteridinone core and the phenyl ring.

Table: Expected HRMS Data for 7-(4-methylphenyl)-4(3H)-pteridinone

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₁₃H₁₁N₄O⁺ | 239.0927 |

| [M+Na]⁺ | C₁₃H₁₀N₄ONa⁺ | 261.0747 |

Chromatographic and Electrophoretic Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable for both assessing the purity of the synthesized compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of a pharmaceutical compound. A reversed-phase HPLC method, typically using a C18 column, would be developed for 7-(4-methylphenyl)-4(3H)-pteridinone. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., water with a small amount of acid like formic or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The compound would be detected using a UV detector, set at a wavelength where the compound exhibits strong absorbance. A pure sample should ideally show a single, sharp peak. The retention time is a characteristic property of the compound under specific chromatographic conditions.

Preparative Chromatography for Compound Isolation

For the purification of 7-(4-methylphenyl)-4(3H)-pteridinone on a larger scale, preparative chromatography is used. This can be either column chromatography using silica (B1680970) gel or preparative HPLC. In column chromatography, a solvent system is chosen based on preliminary thin-layer chromatography (TLC) analysis to achieve good separation of the desired product from impurities. The fractions are collected and analyzed, and those containing the pure compound are combined and the solvent evaporated to yield the purified solid.

X-ray Crystallography for Ligand-Target Complex Structural Determination

Furthermore, when this compound is studied as a ligand for a biological target (such as an enzyme), co-crystallization of the ligand-target complex can be attempted. The resulting X-ray structure would be invaluable, revealing the exact binding mode of the pteridinone derivative within the active site of the protein. This information is crucial for understanding the mechanism of action and for guiding further structure-based drug design efforts to improve potency and selectivity. The analysis would detail the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein residues.

Biophysical Methods for Pteridinone-Target Interaction Characterization

The study of how a potential drug molecule like 7-(4-methylphenyl)-4(3H)-pteridinone binds to its intended biological target, such as a protein kinase or other enzyme, relies on a suite of powerful biophysical techniques. These methods allow researchers to observe and measure the dynamics of the binding event without the need for radioactive or fluorescent labels in many cases, providing a clear picture of the molecular recognition process.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two of the most powerful and widely used label-free techniques for characterizing biomolecular interactions.

Surface Plasmon Resonance (SPR) is an optical technique that measures the binding of an analyte (e.g., 7-(4-methylphenyl)-4(3H)-pteridinone) to a ligand (e.g., a target protein) immobilized on a sensor surface. nih.gov The binding event causes a change in the refractive index at the surface, which is detected in real-time and measured in resonance units (RU). nih.govyoutube.com This allows for the determination of both the association (k_on) and dissociation (k_off) rate constants of the interaction. youtube.com From these kinetic parameters, the equilibrium dissociation constant (K_D), a measure of binding affinity, can be calculated (K_D = k_off / k_on).

In a hypothetical SPR experiment to study the interaction of 7-(4-methylphenyl)-4(3H)-pteridinone with a target protein, the protein would be immobilized on the sensor chip. Different concentrations of the pteridinone compound would then be flowed over the chip. The resulting sensorgrams would provide a wealth of information, as detailed in the hypothetical data table below.

| Parameter | Description | Hypothetical Value for 7-(4-methylphenyl)-4(3H)-pteridinone |

| k_on (M⁻¹s⁻¹) | Association rate constant | 1.5 x 10⁵ |

| k_off (s⁻¹) | Dissociation rate constant | 3.0 x 10⁻⁴ |

| K_D (nM) | Equilibrium dissociation constant | 2.0 |

Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon the binding of a ligand to a macromolecule. nih.gov In a typical ITC experiment, a solution of the ligand, in this case, 7-(4-methylphenyl)-4(3H)-pteridinone, is titrated into a solution containing the target protein. The heat released or absorbed during the binding event is measured, allowing for the direct determination of the binding enthalpy (ΔH). nih.govnmt.edu From the resulting binding isotherm, the binding affinity (K_A, the inverse of K_D), and the stoichiometry of the interaction (n) can also be determined. Furthermore, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated using the equation: ΔG = -RTlnK_A = ΔH - TΔS.

This thermodynamic profile provides deep insights into the driving forces of the interaction. For instance, a favorable enthalpic contribution (negative ΔH) often suggests the formation of strong hydrogen bonds and van der Waals interactions. nih.gov A favorable entropic contribution (positive ΔS) can be driven by the release of ordered water molecules from the binding interface. nmt.edu

| Thermodynamic Parameter | Description | Hypothetical Value for 7-(4-methylphenyl)-4(3H)-pteridinone |

| K_D (nM) | Equilibrium dissociation constant | 2.5 |

| n (stoichiometry) | Molar ratio of ligand to protein | 1.1 |

| ΔH (kcal/mol) | Enthalpy of binding | -8.5 |

| TΔS (kcal/mol) | Entropy of binding | 3.2 |

| ΔG (kcal/mol) | Gibbs free energy of binding | -11.7 |

Fluorescence-Based Assays (e.g., Fluorescence Correlation Spectroscopy)

Fluorescence-based assays are highly sensitive methods that can be employed to study pteridinone-target interactions. These techniques often rely on either the intrinsic fluorescence of the interacting molecules or the use of fluorescent probes.

Fluorescence Correlation Spectroscopy (FCS) is a powerful technique that measures fluctuations in fluorescence intensity within a tiny, precisely defined observation volume. nih.gov By analyzing the correlation of these fluctuations, FCS can provide information on the diffusion coefficient, concentration, and aggregation state of fluorescently labeled molecules. When a fluorescently labeled pteridinone derivative binds to its target protein, the diffusion time of the complex will be significantly longer than that of the free pteridinone. This change in diffusion time can be used to determine the binding affinity of the interaction.

In a hypothetical FCS experiment, a fluorescent analog of 7-(4-methylphenyl)-4(3H)-pteridinone could be synthesized. The diffusion time of this fluorescent probe would be measured in the absence and presence of increasing concentrations of the target protein. The shift in diffusion time would then be used to calculate the K_D.

Other fluorescence-based assays could involve monitoring changes in the intrinsic fluorescence of the target protein (e.g., from tryptophan residues) upon binding of the pteridinone. If the binding event alters the local environment of these fluorescent amino acids, a change in fluorescence intensity or wavelength can be observed and used to quantify the binding affinity. nih.gov

| Assay Type | Measured Parameter | Hypothetical K_D (nM) for 7-(4-methylphenyl)-4(3H)-pteridinone |

| Fluorescence Correlation Spectroscopy | Change in diffusion time | 3.1 |

| Intrinsic Tryptophan Fluorescence Quenching | Change in fluorescence intensity | 4.5 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4(3H)-Pteridinone, 7-(4-methylphenyl)-, and what critical parameters influence reaction yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura cross-coupling) using halogenated pteridinone precursors and 4-methylphenyl boronic acid derivatives. Key parameters include catalyst choice (e.g., Pd-based catalysts), solvent polarity, temperature control (60–100°C), and inert atmosphere (N₂/Ar) to prevent oxidation. Purification via column chromatography with ethyl acetate/hexane gradients is recommended to isolate the product .

Q. How should researchers characterize the structural integrity of 4(3H)-Pteridinone derivatives?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Confirm substituent positions and aromatic proton environments (e.g., methylphenyl group integration).

- IR Spectroscopy : Identify carbonyl (C=O) stretches near 1650–1700 cm⁻¹ and aromatic C-H bends.

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks and fragmentation patterns .

Q. What are the stability considerations for storing 4(3H)-Pteridinone derivatives?

- Methodological Answer : Store in airtight, light-resistant containers at –20°C to prevent photodegradation and hydrolysis. Stability tests under accelerated conditions (40°C/75% relative humidity) over 4–6 weeks can assess decomposition rates. Monitor purity via HPLC with UV detection (λ = 254 nm) .

Q. How can researchers determine solubility and formulation compatibility for biological assays?

- Methodological Answer : Perform solvent screening (DMSO, PBS, ethanol) using UV-Vis spectroscopy to measure saturation concentrations. For in vitro studies, ensure DMSO concentrations ≤0.1% to avoid cellular toxicity. Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 4(3H)-Pteridinone derivatives in novel synthetic pathways?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electron density maps to predict regioselectivity in electrophilic substitutions. Molecular docking studies (AutoDock Vina) can simulate interactions with biological targets, guiding structure-activity relationship (SAR) optimization .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Dose-Response Analysis : Validate IC₅₀ values using standardized assays (e.g., fluorescence-based enzyme inhibition) across multiple replicates.

- Cell Line Validation : Compare activity in primary vs. immortalized cell lines to rule out lineage-specific effects.

- Statistical Tools : Apply ANOVA or mixed-effects models to account for inter-experimental variability .

Q. What in vitro assays are suitable for evaluating enzyme inhibition potential?

- Methodological Answer :

- Kinase Inhibition : Use ADP-Glo™ assays to quantify ATP consumption in kinase reactions.

- Oxidoreductase Activity : Monitor NAD(P)H depletion via spectrophotometry at 340 nm.

- High-Throughput Screening (HTS) : Employ fluorescence polarization for rapid hit identification .

Q. How can synthetic byproducts or degradation products be identified and quantified?

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.